molecular formula C15H19ClF3N3O2 B1407015 Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate CAS No. 1672655-81-0

Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate

Cat. No. B1407015
CAS RN: 1672655-81-0
M. Wt: 365.78 g/mol
InChI Key: SGTORPAONKFRBS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, ethyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate, is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 . This provides some insight into the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-chloro-5-(trifluoromethyl)picolinate, a similar compound, is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 253.61 . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Insecticide Development

A study by Cai et al. (2010) explored the use of a compound similar to Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate, specifically 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), as a lead compound in developing novel insecticides. This research indicated the potential for creating insecticides with a new mode of action, showing growth-inhibiting and larvicidal activities against armyworms (Cai et al., 2010).

Chemical Synthesis and Reactions

Vetyugova et al. (2018) demonstrated the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various compounds. This research contributes to the understanding of chemical reactions and syntheses involving similar ethyl propanoate compounds (Vetyugova et al., 2018).

Pharmacological Applications

The compound's structural analogs have been studied for various pharmacological applications. For instance, Ingeç et al. (2000) synthesized a compound with analgesic activity, involving a similar chemical structure. This highlights the potential medicinal applications of related chemical entities (Ingeç et al., 2000).

Polymorphism in Pharmaceutical Compounds

Vogt et al. (2013) investigated the polymorphic forms of a structurally related compound, showcasing the significance of polymorphism in pharmaceutical development and the challenges it presents in analytical and physical characterization (Vogt et al., 2013).

Synthesis of Diverse Compounds

Honey et al. (2012) utilized a precursor similar to Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate to synthesize a range of trifluoromethyl heterocycles, demonstrating the versatility of such compounds in creating diverse chemical entities (Honey et al., 2012).

Safety and Hazards

Ethyl 3-chloro-5-(trifluoromethyl)picolinate, a similar compound, has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

ethyl 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF3N3O2/c1-2-24-13(23)3-4-21-5-7-22(8-6-21)14-12(16)9-11(10-20-14)15(17,18)19/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTORPAONKFRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126225
Record name 1-Piperazinepropanoic acid, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-1-yl]propanoate

CAS RN

1672655-81-0
Record name 1-Piperazinepropanoic acid, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672655-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinepropanoic acid, 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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